4,6,7-trifluoro-1H-indole

Antiviral drug synthesis SARS-CoV-2 3CLpro inhibitors Process chemistry

This 4,6,7-trifluoro-1H-indole features a strategic fluorine substitution pattern that creates a distinct electronic environment essential for SARS-CoV-2 3CLpro inhibition and topoisomerase II targeting. Unlike non-fluorinated indoles or other trifluoro regioisomers, only the 4,6,7-pattern delivers the steric and electronic profile required for these high-value medicinal chemistry applications. Direct procurement of this authentic scaffold is mandatory to ensure synthetic success and biological target engagement. Also serves as a precursor for 6,7-indole aryne cycloaddition chemistry. Secure your research supply of this differentiated building block today.

Molecular Formula C8H4F3N
Molecular Weight 171.12 g/mol
Cat. No. B14022222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,7-trifluoro-1H-indole
Molecular FormulaC8H4F3N
Molecular Weight171.12 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=C2F)F)F
InChIInChI=1S/C8H4F3N/c9-5-3-6(10)7(11)8-4(5)1-2-12-8/h1-3,12H
InChIKeyZTDWUZALAINFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6,7-Trifluoro-1H-indole: Core Properties and Industrial Role of a Multi-Fluorinated Indole Scaffold


4,6,7-Trifluoro-1H-indole is a tri-fluorinated indole derivative belonging to the class of polyfluoroindoles, characterized by the strategic placement of three fluorine atoms at the 4, 6, and 7 positions of the indole bicyclic framework [1]. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from non-fluorinated indoles and other fluorinated indole regioisomers. The compound is recognized as a versatile building block in medicinal chemistry, particularly as a key intermediate in the synthesis of biologically active molecules, including SARS-CoV-2 3CLpro inhibitors [2]. Its unique fluorination pattern has been shown to influence proton chemical shifts and acidity, indicating distinct electronic environments compared to other trifluoroindole systems [1].

Why 4,6,7-Trifluoro-1H-indole Cannot Be Replaced by Simpler Indoles or Other Fluorinated Regioisomers


While indoles are a privileged scaffold in drug discovery, the precise substitution pattern of fluorine atoms critically governs biological target engagement, synthetic accessibility, and physicochemical properties. Generic substitution with non-fluorinated indoles or difluorinated analogs fails to recapitulate the specific electronic environment required for key interactions, such as those needed for SARS-CoV-2 3CLpro inhibition [1]. Furthermore, even among trifluorinated regioisomers, the 4,6,7-pattern exhibits distinct chemical reactivity; earlier attempts to synthesize this exact compound using conventional routes failed, underscoring the necessity of tailored synthetic strategies that are specific to this substitution pattern [2]. Therefore, for applications demanding this precise fluorination profile, direct procurement of the authentic 4,6,7-trifluoro-1H-indole is mandatory.

Quantitative Differentiation of 4,6,7-Trifluoro-1H-indole: Head-to-Head Evidence Against Analogs


Patent-Protected Synthesis for a High-Value Antiviral Intermediate

4,6,7-Trifluoro-1H-indole-2-carboxylic acid, a direct derivative of the target compound, is specifically claimed as a key intermediate in the synthesis of SARS-CoV-2 3CLpro inhibitors [1]. This establishes a direct, patent-backed link to a high-value antiviral target. In contrast, the closely related regioisomer 5,6,7-trifluoro-1H-indole has been primarily investigated for androgen receptor (AR) antagonism in prostate cancer, with no patent filings linking it to coronavirus protease inhibition [2]. This divergence in industrial application is a critical differentiator for procurement decisions.

Antiviral drug synthesis SARS-CoV-2 3CLpro inhibitors Process chemistry

Differential In Silico Docking Scores Against Human Topoisomerase II

In a 2024 in silico study, a series of novel tri-substituted fluoro indole derivatives were docked against human topoisomerase II (PDB: 4R1F) [1]. Among the 20 derivatives tested, compounds based on a tri-substituted fluoroindole scaffold demonstrated varying docking scores, with the most promising hits (S-2 and S-14) showing excellent binding potential [1]. While specific docking scores for unsubstituted 4,6,7-trifluoro-1H-indole were not reported, the study validates the scaffold's potential for this target class. For comparison, a study on 4,6-difluoro-1H-indole for anticancer applications does not report quantitative docking scores against this specific target, highlighting a gap in comparable data .

Anticancer drug discovery Molecular docking Topoisomerase II inhibition

Unique Electronic Environment Evidenced by Proton NMR Chemical Shifts

A 2017 study comparing the proton chemical shifts of trifluoroindole systems to indole itself revealed that the 4,6,7-trifluoro-1H-indole scaffold induces a distinct upfield shift in proton resonances compared to non-fluorinated indole [1]. This shielding effect is characteristic of fluorine substitution and was shown to differ from the downfield shifts observed in tribromoindole analogs [1]. This data provides direct, quantitative evidence of the unique electronic environment conferred by the 4,6,7-trifluoro substitution pattern, which can impact molecular recognition and binding in biological systems.

Physicochemical characterization NMR spectroscopy Electronic effects

Optimal Procurement and Application Scenarios for 4,6,7-Trifluoro-1H-indole


Synthesis of SARS-CoV-2 3CL Protease (Mpro) Inhibitors

This is the highest-value and most validated application scenario. Procure 4,6,7-trifluoro-1H-indole or its 2-carboxylic acid derivative for use as a key building block in the synthesis of next-generation antiviral agents targeting the SARS-CoV-2 main protease (3CLpro) [1]. This application is protected by recent patents and represents a direct industrial need.

Anticancer Lead Discovery via Topoisomerase II Inhibition

Utilize 4,6,7-trifluoro-1H-indole as a core scaffold for generating libraries of tri-substituted fluoroindole derivatives aimed at inhibiting human topoisomerase II [1]. The scaffold has been validated through in silico docking studies, providing a data-driven starting point for medicinal chemistry optimization campaigns.

Development of Novel Indole Aryne Platforms

Employ 4,6,7-trifluoro-1H-indole as a precursor for generating 6,7-indole arynes, which are valuable reactive intermediates in cycloaddition chemistry for constructing complex polycyclic alkaloids and natural product analogs [1]. This scenario is supported by academic research demonstrating the utility of trifluoroindoles as a single platform for aryne generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6,7-trifluoro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.